molecular formula C14H12ClN3 B2967744 3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 700351-26-4

3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B2967744
CAS RN: 700351-26-4
M. Wt: 257.72
InChI Key: GQLPYRWAOLDNSK-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is diverse and can be modified by substituting the aryl ring, derivatizing the pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions . This synthetic versatility allows the generation of structurally diverse derivatives .


Chemical Reactions Analysis

Pyrimidine derivatives exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The chemical reactions involved in these activities are complex and often involve interactions with various biological targets.

Scientific Research Applications

Synthesis and Antitumor Activities

Researchers have synthesized various derivatives of pyrazolo[1,5-a]pyrimidine, including those with 4-chlorophenyl groups, to evaluate their antitumor activities. For instance, Xin (2012) designed and synthesized 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, which demonstrated promising antitumor activities, indicating the potential of these compounds in cancer therapy research (Z. Xin, 2012).

Antimicrobial and Anticancer Properties

Compounds derived from pyrazolo[1,5-a]pyrimidine have also been evaluated for their antimicrobial and anticancer properties. Hafez et al. (2016) synthesized novel derivatives that exhibited higher anticancer activity than the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Role in Apoptosis and Cell Cycle Regulation

The pyrazolo[3,4-d]pyrimidine derivatives, specifically those targeting the c-Src phosphorylation pathway, have shown potential as antiproliferative and proapoptotic agents, affecting the growth and survival of cancer cells. Carraro et al. (2006) found that these compounds could block cancer cell growth by interfering with the phosphorylation of Src and act as proapoptotic agents through the inhibition of the anti-apoptotic gene BCL2 (F. Carraro et al., 2006).

Green Synthesis and Biological Activity

The eco-friendly synthesis of pyrazolo[1,5-a]pyrimidine derivatives using microwave irradiation and ultrasound as energy sources has been explored. Al‐Zaydi (2009) demonstrated the high-yield synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives, highlighting the method's efficiency and potential for producing compounds with significant biological activities (K. Al‐Zaydi, 2009).

Antitumor Evaluation of Novel Derivatives

The design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives for antitumor evaluation have shown that these compounds possess potent antitumor activity across different cell lines. Kandeel et al. (2012) identified compounds with significant efficacy, highlighting the therapeutic potential of these derivatives in cancer treatment (M. Kandeel et al., 2012).

Safety and Hazards

While specific safety and hazard information for “3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine” was not found in the retrieved papers, it’s important to handle all chemical compounds with caution. Direct contact with the product should be avoided .

Future Directions

Given the wide range of biological activities exhibited by pyrimidine derivatives, there is significant potential for the development of new therapeutic agents. Future research could focus on the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity .

Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The nature of these interactions is typically through binding to the active site of the enzyme, leading to inhibition of its activity .

Cellular Effects

The effects of this compound on cells are largely related to its inhibitory activity against CDK2. By inhibiting this enzyme, the compound can significantly alter cell cycle progression, potentially leading to cell cycle arrest . This can have profound effects on cellular processes such as cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of CDK2, thereby inhibiting its activity . This binding interaction is facilitated by essential hydrogen bonding with key residues in the active site of the enzyme . The inhibition of CDK2 can lead to alterations in gene expression and changes in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, its inhibitory effects on CDK2 can lead to long-term changes in cell cycle progression and apoptosis

Metabolic Pathways

As a pyrazolo[3,4-d]pyrimidine derivative, it may be metabolized through similar pathways as other compounds in this class .

properties

IUPAC Name

3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-9-7-10(2)18-14(17-9)13(8-16-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLPYRWAOLDNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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